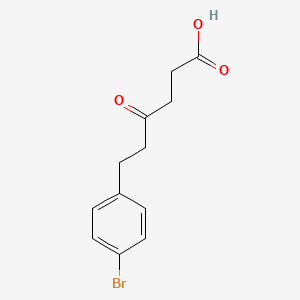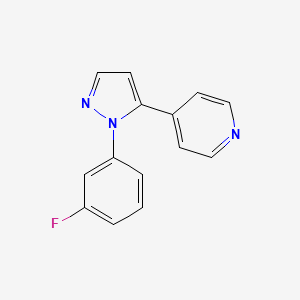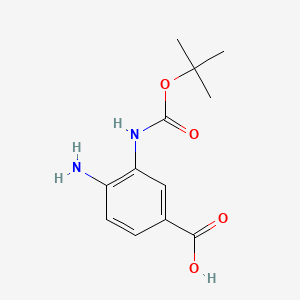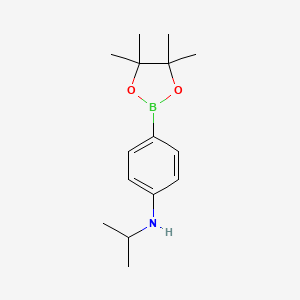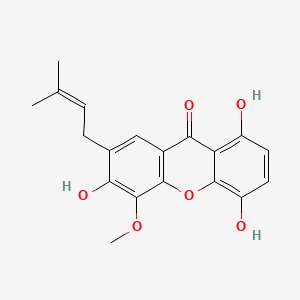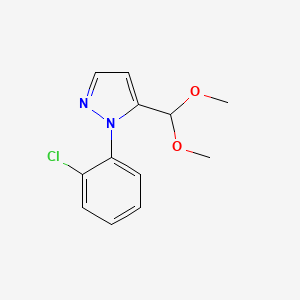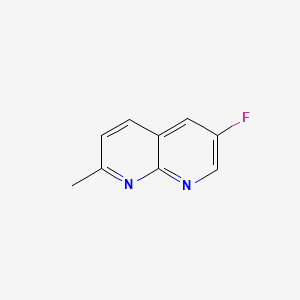![molecular formula C9H15ClO2 B596619 (R)-2-(氯甲基)-1,4-二氧杂螺[4.5]癸烷 CAS No. 139892-53-8](/img/structure/B596619.png)
(R)-2-(氯甲基)-1,4-二氧杂螺[4.5]癸烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Chloromethyl)-1,4-dioxaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a dioxaspirodecane ring system with a chloromethyl substituent
科学研究应用
Chemistry: ®-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of spirocyclic drugs. Its structural features can be exploited to develop molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, ®-2-(Chloromethyl)-1,4-dioxaspiro[45]decane can be used in the production of specialty chemicals and materials
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of a suitable diol with a chloromethylating agent under acidic conditions. One common method includes the use of paraformaldehyde and hydrochloric acid to introduce the chloromethyl group onto the dioxaspirodecane ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, employing a Lewis acid catalyst can facilitate the chloromethylation reaction, leading to higher selectivity and reduced by-products.
Types of Reactions:
Substitution Reactions: The chloromethyl group in ®-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as converting the chloromethyl group to a carboxylic acid or aldehyde.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield derivatives with various functional groups replacing the chlorine atom.
- Oxidation reactions produce compounds with oxidized functional groups.
- Reduction reactions result in the formation of methyl derivatives.
作用机制
The mechanism of action of ®-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function.
相似化合物的比较
®-2-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decane: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
®-2-(Methoxymethyl)-1,4-dioxaspiro[4.5]decane: Contains a methoxymethyl group, offering different reactivity and applications.
®-2-(Aminomethyl)-1,4-dioxaspiro[4.5]decane: Features an aminomethyl group, which can engage in different types of chemical reactions.
Uniqueness: ®-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is unique due to the presence of the chloromethyl group, which provides distinct reactivity compared to its analogs. This allows for a broader range of chemical transformations and applications in various fields.
属性
IUPAC Name |
(3R)-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7H2/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQRXAWHKWEULC-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
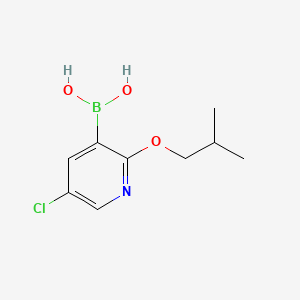

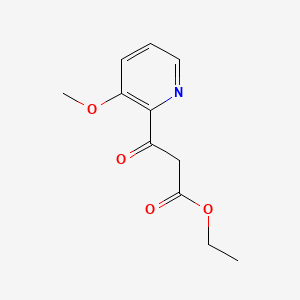
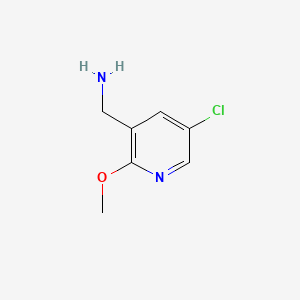
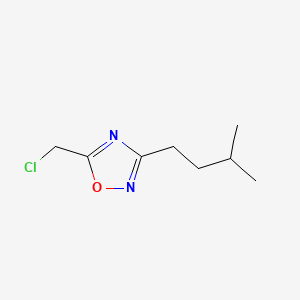
![6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one](/img/structure/B596547.png)
![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)
